molecular formula C10H10N2O2 B1589138 Ethyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 372147-49-4

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1589138
M. Wt: 190.2 g/mol
InChI Key: UWYWNAGXCZHLLM-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is typically stored at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl imidazo[1,2-a]pyridine-7-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl imidazo[1,2-a]pyridine-7-carboxylate are not detailed in the retrieved sources, imidazo[1,2-a]pyridines are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 87-88°C .

Scientific Research Applications

Synthesis of Fused Triazines

The imidazo[1,2-a]pyridine system has been utilized as a synthon for constructing fused triazines, which are planar, angular tri-heterocycles with potential biological activities. Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes a series of reactions, including treatment with ammonia or primary amines, reduction of the nitro group, and subsequent treatment with nitrous acid to yield novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

One-Pot Synthesis Techniques

Researchers have developed one-pot synthesis methods starting from carboxylic acids and 2-methylaminopyridines, using ethyl or n-butyl acetate at reflux with propane phosphoric acid anhydride. This approach allows for the introduction of various substituents at specific positions of imidazo[1,5-a]pyridines (Crawforth & Paoletti, 2009).

Antimicrobial Activity

Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters have been synthesized and examined for their antimicrobial activities. These compounds were prepared by reacting ethyl esters with hydrazine hydrate to form hydrazides, which were then treated with various aldehydes to yield imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides (Turan-Zitouni et al., 2001).

Cu-Catalyzed Aerobic Oxidative Conditions

A Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been reported, utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method features broad substrate scope, good functional group tolerance, and produces diversified and valuable products (Rao et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for Ethyl imidazo[1,2-a]pyridine-7-carboxylate are not outlined in the retrieved sources, research into imidazo[1,2-a]pyridines is ongoing due to their wide range of applications in medicinal chemistry .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYWNAGXCZHLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472811
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

CAS RN

372147-49-4
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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